molecular formula C9H9ClO3 B1520047 Methyl 2-chloro-5-methoxybenzoate CAS No. 54810-63-8

Methyl 2-chloro-5-methoxybenzoate

Cat. No.: B1520047
CAS No.: 54810-63-8
M. Wt: 200.62 g/mol
InChI Key: OXUBUSSEVOLEPD-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .


Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, one method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at temperatures between -10 and 0°C . Another method involves a cross dehydrogenative arylation (CDA) of a benzylic C-H bond with arenes by iron catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it has been used as a reactant in the preparation of aryl-1,3,5-triazine derivatives .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 200.62 . The compound is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

Derivatives and Synthesis

Methyl 2-chloro-5-methoxybenzoate is closely related to various compounds with significant scientific interest. For instance, compounds such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate have been isolated from marine endophytic fungi, displaying moderate antitumor and antimicrobial activities (Xia et al., 2011). Additionally, the synthesis of related compounds like 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid, a metabolite of metoclopramide, has been achieved, demonstrating the chemical versatility and relevance of derivatives of this compound in pharmaceutical research (Maurich et al., 1994).

Reactivity and Potential Applications

The reactivity of compounds such as methyl 2,5-dichlorobenzoate or methyl 3,6-dichloro-2-methoxybenzoate with sulfur-centered nucleophiles has been studied, revealing potential applications in developing less toxic herbicides (Uranga et al., 2012). This indicates the potential for this compound and its derivatives in agricultural science.

Antimicrobial and Antitumor Properties

Research into compounds similar to this compound has shown significant antimicrobial and antitumor properties. For example, compounds like 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, derived from a similar structural nucleus, have been identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008). Such findings underscore the significance of this compound derivatives in cancer research.

Thermochemical and Solubility Studies

The thermochemical properties of compounds like methyl 2- and 4-methoxybenzoates have been determined, providing insights into the structural and thermochemical properties of this compound derivatives (Flores et al., 2019). Furthermore, studies on the solubility of similar compounds in various solvents contribute to understanding the physicochemical characteristics of this compound (Hart et al., 2015).

Pharmaceutical Applications

This compound and its derivatives have been explored in the context of pharmaceuticals. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, illustrates the application of these compounds in developing psychiatric medications (Wang Yu, 2008).

Safety and Hazards

“Methyl 2-chloro-5-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and respiratory tract irritation . It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

methyl 2-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBUSSEVOLEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657863
Record name Methyl 2-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54810-63-8
Record name Methyl 2-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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